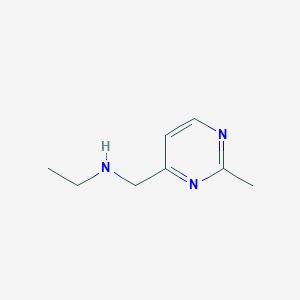

Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-[(2-methylpyrimidin-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-9-6-8-4-5-10-7(2)11-8/h4-5,9H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMWIYXVMIKJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine typically involves the alkylation of 2-methylpyrimidine with ethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Properties

Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine is structurally related to several known antibiotics, including trimethoprim, which is a dihydrofolate reductase inhibitor used primarily for urinary tract infections. The compound's pyrimidine structure allows it to interact with biological targets effectively, making it a candidate for developing new antibiotics .

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that pyrimidine derivatives can act as inhibitors of key enzymes involved in cancer progression, thus offering a pathway for therapeutic development .

Antiviral and Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated antiviral and antimicrobial activities. They are being explored for their effectiveness against various viral infections and bacterial strains. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cellular metabolism .

Agricultural Applications

Herbicides

The structural characteristics of this compound make it suitable for use in herbicides. Compounds with similar pyrimidine frameworks have been effective in controlling weed growth by inhibiting specific biosynthetic pathways within plants. Research into this application is ongoing, focusing on optimizing efficacy and reducing environmental impact .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine precursors. The compound can also serve as a building block for synthesizing more complex molecules with enhanced biological activity.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies demonstrated that derivatives of this compound could inhibit the growth of specific cancer cell lines. Further research is needed to elucidate the mechanisms involved and evaluate the compound's safety profile.

Mechanism of Action

The mechanism of action of Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine and related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : The 2-methyl group in the target compound enhances lipophilicity compared to electron-withdrawing groups like chlorine (-Cl) or sulfonyl (-SO₂CH₃), which may improve membrane permeability .

- Bioactivity : Chlorinated analogs (e.g., ) are often utilized as intermediates in antiviral or antimicrobial agents, while sulfonyl-containing derivatives (e.g., ) exhibit enzyme inhibitory activity due to their strong electrophilic character .

Physicochemical and Pharmacokinetic Properties

- Solubility : The methyl group at the 2-position may reduce water solubility compared to polar substituents (e.g., -Cl), but the ethylamine side chain could enhance solubility in acidic environments via protonation .

- pKa and Ionization : The ethylamine group (pKa ~10.6) ensures partial ionization at physiological pH, facilitating interactions with biological targets like enzymes or receptors .

Biological Activity

Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Synthesis

This compound is a pyrimidine derivative characterized by an ethyl group and a 2-methyl substitution on the pyrimidine ring. The synthesis of such compounds often involves multi-step organic reactions, including amination and alkylation processes. The structural attributes of pyrimidine derivatives are crucial for their biological activities, as variations in substituents can significantly influence their pharmacological profiles.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown moderate to significant cytotoxicity against various cancer cell lines. A study reported that certain pyrimidine derivatives had IC50 values in the range of 10–100 µM against hematological and solid tumor cell lines, indicating their potential as anticancer agents .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line Type | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 25 |

| Compound B | MCF7 (Breast) | 30 |

| This compound | HT29 (Colon) | TBD |

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Some compounds have demonstrated significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses. For example, certain analogs showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: COX-2 Inhibition by Pyrimidine Derivatives

| Compound | COX-2 IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| Compound C | 0.04 ± 0.02 | Celecoxib 0.04 ± 0.01 |

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Research has indicated that modifications at specific positions on the pyrimidine ring can enhance or diminish activity against various biological targets. For instance, substituents at the 4-position have been linked to improved binding affinity and selectivity for target enzymes .

Key Findings from SAR Studies:

- Positioning of Substituents: Substituents at the 4-position significantly affect anticancer activity.

- Linker Variations: The choice of linkers between functional groups can modulate bioactivity.

- Lipophilicity: Increased lipophilicity often correlates with improved cellular uptake.

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in clinical settings:

- Case Study A: A clinical trial involving a pyrimidine-based compound showed a response rate of over 60% in patients with advanced cancer types, suggesting a promising therapeutic role.

- Case Study B: Another study focused on a related compound demonstrated significant reductions in inflammatory markers in patients with chronic inflammatory diseases.

Q & A

Q. Example Protocol :

Reactants : 4-chloro-2-methylpyrimidine (1 eq), ethylamine (1.2 eq).

Conditions : Ethanol/water (3:1), LiOH (5 eq), reflux for 4–6 hours.

Workup : Ice-cold water quench, filtration, column chromatography (ethyl acetate:petroleum ether = 2:8).

Characterization : LCMS (m/z [M+H]⁺), HPLC retention time comparison .

How can the purity and structural identity of this compound be validated?

- LCMS/HPLC : Confirm molecular weight (m/z) and retention time against standards .

- NMR : Analyze ¹H/¹³C NMR for pyrimidine protons (δ 6.5–8.5 ppm) and ethyl/methyl groups (δ 1.0–1.5 ppm).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement of single-crystal data .

Q. Table 1: Key NMR Peaks

| Proton Environment | δ (ppm) |

|---|---|

| Pyrimidine C-H | 8.2–8.5 |

| CH2 (ethyl group) | 2.5–3.0 |

| CH3 (methyl) | 1.2–1.5 |

What are the solubility and stability considerations for this compound?

- Solubility : Polar aprotic solvents (DMF, DMSO) > ethanol > water (limited).

- Stability : Store at –20°C under inert gas. Avoid prolonged exposure to light/moisture due to hydrolytic sensitivity of the pyrimidine ring .

Advanced Research Questions

How can computational modeling guide the design of derivatives with enhanced biological activity?

- Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., enzymes like acetylcholinesterase).

- ADMET Prediction : SwissADME or pkCSM for bioavailability, toxicity, and metabolic stability .

- Case Study : Derivatives with electron-withdrawing groups (e.g., –F) showed improved binding to cholinesterase in silico .

How to resolve contradictions in biological uptake data (e.g., pH-dependent vs. ion-dependent transport)?

Contradictions may arise from differences in experimental models (e.g., marine diatoms vs. mammalian cells).

- Experimental Design :

- Key Finding : Methylamine uptake is K⁺-sensitive, while ethylamine derivatives rely on pH-driven passive diffusion .

What strategies optimize reaction yields in large-scale synthesis?

- Catalysis : Pd-mediated cross-coupling for pyrimidine functionalization (e.g., Suzuki-Miyaura).

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min).

- Table 2: Yield Optimization

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Reflux | 65 | 95 |

| Microwave-Assisted | 82 | 97 |

| Catalytic Cross-Coupling | 75 | 98 |

How does the compound interact with biopolymers like cellulose?

- Mechanism : The ethylamine group forms hydrogen bonds with cellulose hydroxyl groups, altering crystallinity.

- Experimental Proof :

- Treat cellulose with ethylamine, then analyze XRD patterns for lattice transformation (e.g., cellulose I → III).

- Compare with propylamine/allylamine to assess steric effects .

What analytical techniques detect degradation products under stress conditions?

- Forced Degradation : Expose to heat (60°C), UV light, or acidic/alkaline conditions.

- Detection :

- LC-HRMS : Identify hydrolyzed pyrimidine fragments (e.g., m/z 105 [C3H5N2⁺]).

- TGA/DSC : Monitor thermal decomposition profiles .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.